5-(Oxan-2-yl)-3,4-dihydro-2H-pyran is an organic compound classified as a heterocyclic compound. It features a unique structure comprising a pyran ring fused with an oxane (tetrahydrofuran) ring, which contributes to its distinctive chemical properties. The compound is identified by the CAS number 22104-35-4 and has the molecular formula CHO with a molecular weight of 168.23 g/mol. Its IUPAC name reflects its structural components, indicating the presence of both oxane and pyran functionalities .
The synthesis of 5-(Oxan-2-yl)-3,4-dihydro-2H-pyran can be achieved through several methods, including:
The synthesis generally requires careful selection of reactants and reaction conditions to ensure high yields and purity. For instance, the use of potassium permanganate in acidic medium can facilitate oxidation reactions that may be necessary for modifying the compound post-synthesis.
The molecular structure of 5-(Oxan-2-yl)-3,4-dihydro-2H-pyran consists of a pyran ring fused with an oxane ring. The canonical SMILES representation is C1CCOC(C1)C2=COCCC2, which illustrates the connectivity of atoms within the molecule.
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 168.23 g/mol |
IUPAC Name | 5-(oxan-2-yl)-3,4-dihydro-2H-pyran |
InChI Key | WTRZJCANKQNNNC-UHFFFAOYSA-N |
InChI | InChI=1S/C10H16O2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h8,10H,1-7H2 |
5-(Oxan-2-yl)-3,4-dihydro-2H-pyran undergoes various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 5-(Oxan-2-yl)-3,4-dihydro-2H-pyran involves its interaction with biological macromolecules such as proteins and nucleic acids. The compound binds to specific enzymes and receptors, modulating their activity and influencing various cellular processes. Ongoing research aims to elucidate the precise molecular targets and pathways affected by this compound, which may lead to potential therapeutic applications.
5-(Oxan-2-yl)-3,4-dihydro-2H-pyran exhibits several notable physical properties:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
The chemical properties include solubility in various solvents and reactivity under different conditions:
Relevant data regarding its stability and reactivity are crucial for safe handling and application in laboratory settings .
5-(Oxan-2-yl)-3,4-dihydro-2H-pyran has several scientific uses:
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: